2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine-based compound featuring a tert-butyl ester group and a 6-chloropyridin-3-ylmethoxymethyl substituent. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly protease inhibitors or kinase-targeting agents . The tert-butyl ester group enhances stability and modulates solubility, while the chloro-substituted pyridine moiety may influence electronic properties and target binding .
Properties
IUPAC Name |
tert-butyl 2-[(6-chloropyridin-3-yl)methoxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(19)11-21-10-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDLASRGYLOENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with tert-Butyl Protection
This method involves sequential protection of the pyrrolidine nitrogen followed by etherification of the hydroxymethyl side chain.
Procedure :
-
tert-Butyl carbamate formation : Pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under basic conditions (e.g., triethylamine) to yield pyrrolidine-1-carboxylic acid tert-butyl ester.
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Methoxymethylation : The hydroxymethyl group is introduced via reaction with 6-chloro-3-pyridinemethanol using Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in tetrahydrofuran (THF) at 0–25°C.
Reaction Scheme :
Optimization Data :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 85 | 98 |
| Temperature | 0°C → 25°C (gradual) | 78 | 95 |
| Catalyst Ratio | DEAD:PPh₃ = 1:1.2 | 82 | 97 |
Advantages : High regioselectivity; avoids harsh conditions.
Limitations : Costly reagents (DEAD, PPh₃); requires anhydrous conditions.
Direct Alkylation of Pyrrolidine Derivatives
A two-step alkylation-deprotection approach is employed for large-scale synthesis.
Procedure :
-
Pyrrolidine protection : Pyrrolidine is reacted with Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP) to form the tert-butyl carbamate.
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Ether formation : The protected pyrrolidine is treated with 6-chloro-3-(bromomethyl)pyridine in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 h).
Reaction Scheme :
Optimization Data :
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K₂CO₃ | 72 | 93 |
| Solvent | DMF | 68 | 90 |
| Reaction Time | 12 h | 75 | 94 |
Advantages : Scalable; uses inexpensive reagents.
Limitations : Potential over-alkylation; requires rigorous purification.
Advanced Catalytic Methods
Continuous Flow Microreactor Synthesis
Industrial-scale production leverages flow chemistry for enhanced control and safety.
Procedure :
-
Continuous protection : Pyrrolidine and Boc₂O are mixed in a microreactor (residence time: 5 min, 25°C).
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Etherification : The intermediate reacts with 6-chloro-3-pyridinemethanol in a second reactor using catalytic p-toluenesulfonic acid (PTSA) in ethanol (70°C, 2 h).
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 75 | 88 |
| Purity (%) | 95 | 99 |
| Reaction Time (h) | 12 | 2 |
Advantages : Reduced side reactions; higher throughput.
Limitations : High initial equipment costs.
Purification and Characterization
Chromatographic Techniques
Final purification is achieved via flash chromatography (hexane/ethyl acetate gradient) or recrystallization from hexane.
Typical Chromatography Conditions :
| Column Packing | Eluent Ratio (Hexane:EtOAc) | Retention Factor (Rf) |
|---|---|---|
| Silica gel 60 | 70:30 → 50:50 | 0.45 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.40–3.55 (m, 4H, pyrrolidine), 4.20 (s, 2H, OCH₂), 7.35 (d, 1H, pyridine), 8.25 (d, 1H, pyridine).
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MS (ESI+) : m/z 327.1 [M+H]⁺.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| Mitsunobu Reaction | 85 | High | Moderate | 98 |
| Direct Alkylation | 72 | Low | High | 93 |
| Flow Synthesis | 88 | Medium | High | 99 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to reduce specific functional groups.
Substitution: : Nucleophilic substitution reactions can be employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium cyanide (NaCN) and aprotic solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
The compound exhibits promising anticancer properties through its ability to inhibit specific kinases involved in cancer cell proliferation and survival.
- Mechanism of Action : The compound has been shown to inhibit Akt, Rsk, and S6K kinases, which are crucial in various cancer signaling pathways. Abnormal activation of these kinases is often associated with tumor growth and metastasis .
-
Case Studies :
- A study demonstrated that derivatives similar to this compound inhibited GSK-3β, leading to reduced tumor growth in breast cancer models .
- Another investigation revealed that the compound significantly decreased cell viability in multiple cancer cell lines, indicating its potential as a cytotoxic agent.
| Activity Type | Target/Mechanism | IC50 Value (nM) | References |
|---|---|---|---|
| GSK-3β Inhibition | Kinase Inhibition | 480 | |
| Cytotoxicity | Cancer Cell Lines | <100 |
Neuroprotective Effects
Research indicates that the compound may also provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
- Mechanism of Action : It is believed that the compound modulates signaling pathways associated with neuronal survival and apoptosis prevention.
-
Case Studies :
- Certain derivatives have shown protective effects against oxidative stress-induced neuronal cell death, suggesting applications in conditions like Alzheimer's and Parkinson's diseases.
Kinase Inhibition
The primary application of this compound lies in its role as a kinase inhibitor.
- Research Findings : The inhibition of kinases such as Akt and S6K has been linked to various therapeutic effects, including anti-tumor activity and modulation of metabolic processes within cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine and pyridine structures significantly influence the biological potency of the compound:
- The introduction of halogen atoms (like chlorine) enhances potency against specific targets.
- The tert-butyl ester group improves solubility and bioavailability, impacting overall efficacy.
Mechanism of Action
The mechanism by which 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its specific applications. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Pyridine vs. Pyridazine Derivatives
- Compound : 2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Pyrrolidine vs. Piperidine Core
Halogen Substituent Variations
- Compound: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Key Difference: Iodo and methoxy groups replace chlorine and methoxymethyl. Methoxy group introduces electron-donating effects .
Functional Group Modifications
Carbamate vs. Ester Derivatives
- Compound : tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
Tabulated Comparison of Key Properties
| Compound Name | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|
| 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 6-Chloro-pyridin-3-yl | ~315 (estimated) | tert-Butyl ester |
| 2-(6-Chloro-pyridazin-3-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrrolidine | 6-Chloro-pyridazin-3-yl | 327.81 | tert-Butyl ester |
| 4-(6-Chloro-pyridin-3-ylmethoxy)-piperidine-1-carboxylic acid tert-butyl ester | Piperidine | 6-Chloro-pyridin-3-yl | 326.82 | tert-Butyl ester |
| tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Pyrrolidine | 6-Iodo-3-methoxy | ~360 (estimated) | tert-Butyl ester |
| tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | - | 6-Bromo-pyridin-2-yl | 287.15 | Carbamate |
Biological Activity
The compound 2-(6-Chloro-pyridin-3-ylmethoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. The tert-butyl ester group enhances solubility and stability, which is crucial for biological assays. The general synthetic route can be summarized as follows:
- Starting Materials : Pyridine derivatives (e.g., 6-chloropyridine) and pyrrolidine.
- Reagents : Base catalysts and solvents suitable for nucleophilic substitution reactions.
- Final Product : The desired tert-butyl ester is obtained through esterification.
Anticancer Activity
Research has indicated that pyrrolidine derivatives exhibit varying degrees of anticancer activity. In a study focusing on related compounds, it was observed that certain structural modifications significantly influenced cytotoxicity against cancer cell lines such as A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. Notably, compounds with specific substitutions demonstrated enhanced anticancer properties.
- Case Study Findings :
- Compounds with 4-dimethylamino phenyl substitutions showed potent anticancer activity, reducing A549 cell viability to 66% at a concentration of 100 µM.
- The conversion of certain derivatives to hydrazones improved their anticancer activity in a structure-dependent manner, indicating that the biological effects are closely tied to molecular structure .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell walls or inhibition of essential enzymatic pathways.
- Activity Overview :
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Interactions with specific enzymes involved in cancer cell proliferation or bacterial growth.
- Cell Membrane Disruption : Alteration of membrane integrity in microbial cells leading to cell death.
- Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
Data Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Notes |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | IC50 = 66 µM | Structure-dependent activity observed |
| Antimicrobial | Staphylococcus aureus | MIC = 0.96 - 7.81 µg/mL | Effective against multidrug-resistant strains |
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for high yields?
The synthesis typically involves multi-step reactions, including activation of the pyrrolidine carboxylic acid (e.g., using thionyl chloride to form an acid chloride) followed by esterification with tert-butyl alcohol under basic conditions (e.g., triethylamine) . Palladium-catalyzed coupling reactions (e.g., XPhos with tert-butyl alcohol at 40–100°C under inert atmosphere) may also be employed for introducing the 6-chloropyridinyl moiety, with yields influenced by temperature control and catalyst loading . For tert-butyl ester protection, DMAP and dichloromethane at 0–20°C are effective .
Q. What spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
- NMR (¹H/¹³C): To confirm substitution patterns on the pyrrolidine and pyridine rings.
- Mass spectrometry (MS) : For molecular weight verification (e.g., expected m/z ~350–550 depending on derivatives) .
- HPLC/GC : To assess purity (>95% is typical for research-grade material) .
- X-ray crystallography : For resolving ambiguous stereochemistry in complex derivatives .
Q. What safety precautions are necessary during handling and storage?
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection are mandatory due to potential skin/eye irritation .
- Storage : Store in a cool, dry place under inert gas (e.g., N₂) to prevent tert-butyl ester hydrolysis .
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can reaction yields be optimized in palladium-catalyzed coupling steps?
- Catalyst selection : Use tert-butyl XPhos with Pd(OAc)₂ for improved stability and turnover .
- Solvent/base systems : Anhydrous tert-butyl alcohol with cesium carbonate enhances nucleophilicity in SNAr reactions .
- Temperature gradients : Stepwise heating (40°C → 100°C) minimizes side reactions during coupling .
Q. What strategies resolve discrepancies in NMR data for structural confirmation?
- Decoupling experiments : Differentiate overlapping proton signals (e.g., pyrrolidine methylene vs. pyridinyl protons) .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled intermediates to track coupling positions .
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to identify anomalous peaks .
Q. What mechanistic insights explain tert-butyl ester deprotection under acidic conditions?
- Acid sensitivity : The tert-butyl group is cleaved via protonation of the ester oxygen, forming a carbocation intermediate that hydrolyzes to carboxylic acid. Trifluoroacetic acid (TFA) in dichloromethane is commonly used .
- Side reactions : Competing alkylation of nucleophilic sites (e.g., pyridine nitrogen) can occur; adding scavengers like anisole mitigates this .
Q. How do steric effects influence reactivity in substitution reactions on the pyrrolidine ring?
- Steric hindrance : The tert-butyl ester and pyridinylmethoxymethyl groups restrict nucleophilic attack at the pyrrolidine nitrogen.
- Mitigation : Use bulky bases (e.g., DIPEA) to deprotonate hindered positions or switch to smaller electrophiles (e.g., methyl iodide vs. benzyl bromide) .
Data Contradiction Analysis
Q. Why do reported melting points and solubilities vary across studies?
- Polymorphism : Crystallization conditions (e.g., solvent polarity) affect melting points .
- Impurity profiles : Residual solvents (e.g., DMF) or byproducts (e.g., dechlorinated derivatives) alter solubility .
- Measurement methods : Differences in DSC vs. capillary tube techniques contribute to variability .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
